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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical exploratory studies on

TES-1025, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde

decarboxylase (ACMSD). This document details the compound's mechanism of action,

summarizes key quantitative data, and provides comprehensive experimental protocols for the

foundational studies cited.

Introduction to TES-1025 and its Mechanism of
Action
TES-1025 is a small molecule inhibitor of ACMSD, a key enzyme in the kynurenine pathway,

which is the primary route for tryptophan catabolism. ACMSD acts at a critical branch point,

converting α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-

semialdehyde, which is then catabolized. By inhibiting ACMSD, TES-1025 redirects the

metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for

the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] This elevation of

intracellular NAD+ levels is the primary mechanism through which TES-1025 exerts its

therapeutic effects. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for

various enzymes, including sirtuins (e.g., SIRT1), which are involved in regulating mitochondrial

function, stress resistance, and metabolism.[3] The therapeutic potential of TES-1025 has been

explored in preclinical models of diseases associated with NAD+ depletion, such as acute

kidney injury and liver diseases.[1]
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Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of TES-1025.

Table 1: In Vitro Efficacy of TES-1025
Parameter Value Species Reference

IC50 13 ± 3 nM Human [4]

Ki 0.85 ± 0.22 nM Human [1]

Inhibition Type Competitive Human [1]

Table 2: In Vivo Pharmacokinetics of TES-1025 in Male
CD-1 Mice

Route of
Administrat
ion

Dose
(mg/kg)

Cmax
(ng/mL)

AUC0-8h
(h*ng/mL)

t1/2 (h) Reference

Oral (PO) 5 2570 19,200 (Liver) 5.33 [4]

36,600

(Kidney)
[4]

Intravenous

(IV)
0.5 - - 5.33 [4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TES-1025 and a typical

experimental workflow for its evaluation.
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Figure 1: TES-1025 Mechanism of Action.
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Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b611293?utm_src=pdf-body-img
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro ACMSD Enzyme Activity Assay
This protocol is adapted from methodologies used to determine the inhibitory activity of TES-
1025 on human ACMSD.

Objective: To determine the IC50 and mode of inhibition of TES-1025 against recombinant

human ACMSD.

Materials:

Recombinant human ACMSD

3-hydroxyanthranilate 3,4-dioxygenase

3-hydroxyanthranilic acid (substrate precursor)

TES-1025

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

Spectrophotometer capable of reading at 360 nm

Procedure:

ACMS Substrate Generation: In the assay buffer, incubate 3-hydroxyanthranilic acid with 3-

hydroxyanthranilate 3,4-dioxygenase to generate the ACMS substrate. Monitor the formation

of ACMS by measuring the absorbance at 360 nm until the reaction is complete.

Inhibitor Preparation: Prepare a stock solution of TES-1025 in DMSO. Perform serial

dilutions to obtain a range of concentrations for IC50 determination.

Enzyme Reaction: To the wells of a microplate containing the generated ACMS substrate,

add the various concentrations of TES-1025 or vehicle (DMSO) as a control.

Initiation of Reaction: Initiate the enzymatic reaction by adding a pre-determined amount of

recombinant human ACMSD to each well.
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Measurement: Immediately monitor the decrease in absorbance at 360 nm, which

corresponds to the consumption of ACMS by ACMSD.

Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the

logarithm of the TES-1025 concentration to determine the IC50 value. For kinetic analysis of

inhibition, vary both substrate and inhibitor concentrations and use appropriate models (e.g.,

Dixon plots) to determine the Ki and mode of inhibition.[1]

In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic profile of TES-
1025 in mice.[4]

Objective: To determine the pharmacokinetic parameters (Cmax, AUC, t1/2) of TES-1025
following oral and intravenous administration in mice.

Animals:

Male CD-1 mice

Procedure:

Dosing:

Oral (PO) Administration: Administer TES-1025 (e.g., 5 mg/kg) by oral gavage.

Intravenous (IV) Administration: Administer TES-1025 (e.g., 0.5 mg/kg) via the tail vein.

Sample Collection: Collect blood samples from the tail vein at multiple time points post-

administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). At the end of the study, collect

tissues such as liver and kidney.

Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples.

Bioanalysis: Quantify the concentration of TES-1025 in plasma and tissue homogenates

using a validated analytical method, such as LC-MS/MS.
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Data Analysis: Use pharmacokinetic software to calculate parameters including Cmax, AUC,

and elimination half-life (t1/2).

Cisplatin-Induced Acute Kidney Injury (AKI) Mouse
Model
This protocol describes a common method for inducing AKI in mice to evaluate the therapeutic

efficacy of TES-1025.[3]

Objective: To assess the protective effects of TES-1025 against cisplatin-induced renal

damage.

Animals:

Male C57BL/6J mice (8-12 weeks old)

Procedure:

Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

Treatment Groups: Divide mice into groups: (1) Vehicle control, (2) Cisplatin only, (3) TES-
1025 + Cisplatin, (4) TES-1025 only.

TES-1025 Administration: Administer TES-1025 (e.g., 15 mg/kg/day) or vehicle, often via

supplemented chow or oral gavage, starting before and continuing after cisplatin injection.[3]

AKI Induction: Induce AKI by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[3]

[5]

Monitoring: Monitor the animals for signs of distress and body weight changes.

Sample Collection: At a predetermined time point (e.g., 72 hours post-cisplatin), collect blood

and kidney tissues.[3]

Analysis:

Blood: Measure serum creatinine and blood urea nitrogen (BUN) levels.
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Kidney Tissue:

Histology: Perform H&E and PAS staining to assess tubular injury.

Biomarkers: Measure levels of kidney injury markers like KIM-1 and NGAL.[5]

NAD+ Levels: Quantify NAD+ levels using HPLC or LC-MS/MS.[6]

Carbon Tetrachloride (CCl4)-Induced Liver Injury Mouse
Model
This protocol details a widely used model for inducing acute liver injury to study the effects of

TES-1025.

Objective: To evaluate the hepatoprotective effects of TES-1025 in a model of acute chemical-

induced liver injury.

Animals:

Male C57BL/6J mice

Procedure:

Treatment Groups: Establish control and treatment groups similar to the AKI model.

TES-1025 Administration: Administer TES-1025 or vehicle prior to CCl4 challenge.

Liver Injury Induction: Induce acute liver injury with a single intraperitoneal injection of CCl4

(e.g., 1 mL/kg, diluted in corn oil).[7][8]

Sample Collection: Collect blood and liver tissue at a specified time point (e.g., 24-48 hours)

after CCl4 administration.[9]

Analysis:

Blood: Measure serum levels of alanine aminotransferase (ALT) and aspartate

aminotransferase (AST).
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Liver Tissue:

Histology: Perform H&E staining to assess hepatocellular necrosis and inflammation.

Gene Expression: Analyze the expression of inflammatory and fibrotic markers.

Conclusion
The exploratory studies on TES-1025 have demonstrated its potential as a therapeutic agent

by targeting the de novo NAD+ synthesis pathway. Its potent and selective inhibition of ACMSD

leads to increased NAD+ levels, which in turn can activate protective cellular pathways

mediated by sirtuins. The preclinical data in models of kidney and liver injury are promising.

Further research is warranted to fully elucidate the therapeutic applications and long-term

safety of TES-1025. This guide provides a foundational resource for researchers and drug

development professionals interested in furthering the understanding of this novel compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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